molecular formula C13H14Cl2F3N3O B2470362 2-chloro-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one CAS No. 1023472-23-2

2-chloro-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one

Cat. No.: B2470362
CAS No.: 1023472-23-2
M. Wt: 356.17
InChI Key: BOSMRCOCJAOGCO-UHFFFAOYSA-N
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Description

2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one is a synthetic arylpiperazine derivative characterized by a propan-1-one backbone substituted with a chlorine atom at position 2 and a piperazine ring at position 1. The piperazine moiety is further functionalized with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. This compound is part of a broader class of molecules designed for pharmacological evaluation, particularly targeting receptors or enzymes where arylpiperazines exhibit affinity .

Properties

IUPAC Name

2-chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2F3N3O/c1-8(14)12(22)21-4-2-20(3-5-21)11-10(15)6-9(7-19-11)13(16,17)18/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSMRCOCJAOGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine to form an intermediate, which is then reacted with 2-chloropropanone under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-chloro-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions due to its unique structural properties.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

RTB70: 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one

  • Structural Differences: RTB70 replaces the 2-chloro group on the propanone with a 3-(thiophen-2-ylthio) substituent.
  • Synthesis: Synthesized via HOBt/TBTU-mediated coupling of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with 3-(thiophen-2-ylthio)propanoic acid .
  • Implications : The thioether-thiophene group enhances lipophilicity (predicted logP increase) and may influence redox stability or metabolic pathways compared to the chloro-substituted parent compound.

MK45 (RTC6): 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one

  • Structural Differences: Features a butanone backbone with a 4-(thiophen-2-yl) substituent.
  • Synthesis : Prepared using 4-(2-thienyl)butyric acid and the same piperazine precursor, yielding an 87% isolated product after purification .

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

  • Structural Differences: Substitutes the pyridinyl group with a pyrimidin-2-ylphenyl moiety and uses a shorter ethanone backbone.
  • Synthesis : Chloroacetyl chloride reacted with a pyrimidinylphenyl-piperazine derivative in MeCN .
  • Implications : The pyrimidine ring introduces additional hydrogen-bonding sites, which may enhance receptor interactions but reduce metabolic stability due to increased polarity.

Cyclohexenone and Pyridazinone Derivatives

  • Examples: 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5,5-dimethylcyclohex-2-en-1-one: Incorporates a rigid cyclohexenone core, likely improving conformational stability . 1-(4-Chlorophenyl)-3-(1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one: Features a pyridazinone scaffold, altering electronic properties and binding kinetics .

Comparative Data Table

Compound Name Backbone Key Substituents Molecular Weight (g/mol) Synthesis Yield
2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one (Target) Propanone 2-Cl, 3-chloro-5-(trifluoromethyl)pyridinyl 432.0765 Not reported
RTB70 Propanone 3-(thiophen-2-ylthio) ~450 (estimated) Not reported
MK45 (RTC6) Butanone 4-(thiophen-2-yl) ~460 (estimated) 87%
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Ethanone Pyrimidin-2-ylphenyl ~380 (estimated) Not reported

Key Research Findings

  • Structural-Activity Relationships (SAR): Chlorine vs. Chain Length: MK45’s butanone backbone demonstrates that elongation improves synthetic yields (87%) and may optimize spatial alignment with target sites . Heterocyclic Variations: Pyrimidine and pyridazinone derivatives highlight the trade-off between hydrogen-bonding capacity (beneficial for affinity) and metabolic instability .
  • Synthetic Accessibility : All analogs employ HOBt/TBTU-mediated coupling, suggesting consistent scalability for piperazine-based libraries .

Biological Activity

2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₇Cl₂F₆N₅
  • Molecular Weight : 488.26 g/mol
  • CAS Number : 338792-94-2

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. For instance, studies have shown that related compounds with piperazine moieties demonstrate selective inhibition against bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence. One specific analogue, identified as ML267, displayed submicromolar inhibition against Bacillus subtilis and Staphylococcus aureus, suggesting a promising avenue for antibiotic development .

Antichlamydial Activity

In a study exploring the antichlamydial properties of synthesized molecules based on similar scaffolds, it was found that certain derivatives showed moderate activity against Chlamydia trachomatis. The mechanism involved the disruption of chlamydial inclusion morphology and size, indicating potential therapeutic applications in treating chlamydial infections .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes critical for bacterial survival.
  • Selective Targeting : Its structural features allow for selective targeting of bacterial pathways without significant toxicity to human cells.

Study 1: Inhibition of Bacterial Growth

A series of experiments were conducted to evaluate the antibacterial activity of various derivatives. The results indicated that compounds with electron-withdrawing groups significantly enhanced activity against both Gram-positive and Gram-negative bacteria. For example, modifications that introduced halogen substituents on the pyridine ring improved efficacy .

Study 2: Safety Profile Assessment

In vitro assays were performed to assess cytotoxicity against human cell lines. The results demonstrated that while the compounds exhibited antibacterial properties, they did not induce cytotoxic effects at therapeutic concentrations, highlighting their potential as safe therapeutic agents .

Data Summary

Activity Type Target Pathogen IC50 (µg/mL) Mechanism
AntibacterialStaphylococcus aureus<0.5Inhibition of PPTase
AntichlamydialChlamydia trachomatisModerateDisruption of inclusion morphology
CytotoxicityHuman cell linesNon-toxicSelective targeting

Q & A

Basic: How to optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization requires systematic adjustments to reaction conditions and purification protocols. Key steps include:

  • Solvent selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reaction efficiency, as these solvents stabilize intermediates and improve reagent solubility .
  • Coupling reagents : Employ HOBt/TBTU systems for amide bond formation, which minimize side reactions and improve yields .
  • Temperature control : Maintain reactions at 0–25°C to prevent thermal degradation of sensitive intermediates .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the compound from byproducts .
  • Yield assessment : Quantify purity via 1H^1H-NMR integration and HPLC-MS (>95% purity threshold) .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity of the trifluoromethyl group?

Methodological Answer:
Address discrepancies through iterative validation:

  • Reactivity profiling : Conduct kinetic studies under varying pH/temperature conditions to identify non-ideal behaviors (e.g., hydrolysis) not captured computationally .
  • Spectroscopic validation : Use 19F^{19}F-NMR to track trifluoromethyl group stability during reactions, comparing observed shifts with DFT-predicted values .
  • Synchrotron X-ray crystallography : Resolve steric/electronic effects of the trifluoromethyl group on molecular packing and reactivity .

Basic: What analytical techniques confirm structural integrity post-synthesis?

Methodological Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify backbone connectivity; 19F^{19}F-NMR confirms trifluoromethyl group retention .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±5 ppm accuracy) .
  • FT-IR spectroscopy : Detect characteristic carbonyl (C=O, ~1700 cm1^{-1}) and C-Cl (~750 cm1^{-1}) stretches .

Advanced: How to design experiments elucidating its biological activity against enzyme targets?

Methodological Answer:
Adopt a tiered mechanistic approach:

  • Target identification : Screen against kinase/GPCR panels using fluorescence polarization assays .
  • Binding kinetics : Perform surface plasmon resonance (SPR) to measure KdK_d, konk_{on}, and koffk_{off} values .
  • Cellular assays : Use CRISPR-engineered cell lines to knockout putative targets and validate functional effects .

Basic: What factors affect compound stability during storage, and how to mitigate them?

Methodological Answer:
Stability is influenced by:

  • Temperature : Store at –20°C in sealed vials to prevent thermal decomposition .
  • Light exposure : Use amber glassware to block UV-induced degradation of the chloro-pyridine moiety .
  • Humidity : Maintain desiccated environments (e.g., silica gel packs) to avoid hydrolysis of the ketone group .

Advanced: How to reconcile discrepancies between in vitro and in vivo bioactivity data?

Methodological Answer:
Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling:

  • Metabolic stability : Assess hepatic microsomal clearance to identify rapid metabolism in vivo .
  • Tissue distribution : Use radiolabeled 14C^{14}C-analogs to quantify biodistribution and off-target accumulation .
  • Dose-response refinement : Apply Hill equation adjustments to account for plasma protein binding differences .

Basic: What purification methods isolate this compound from complex mixtures?

Methodological Answer:

  • Chromatography : Use silica gel chromatography with ethyl acetate/hexane (3:7) for preliminary purification .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
  • HPLC : Apply C18 columns with acetonitrile/water gradients for final polishing (≥99% purity) .

Advanced: How to evaluate environmental persistence and transformation pathways?

Methodological Answer:
Design longitudinal studies using:

  • Fate analysis : Measure soil/water half-lives under simulated sunlight (Xe-arc lamp) and microbial activity (OECD 307 guidelines) .
  • Transformation products : Identify metabolites via LC-QTOF-MS/MS and compare with EPA CompTox Dashboard predictions .
  • Ecotoxicology : Use Daphnia magna and Aliivibrio fischeri assays to assess acute/chronic toxicity .

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